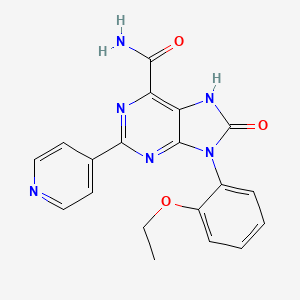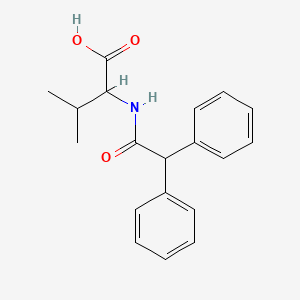![molecular formula C6H9BrO B2542392 1-(Bromométhyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2253631-03-5](/img/structure/B2542392.png)
1-(Bromométhyl)-2-oxabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound characterized by its strained ring system and the presence of a bromomethyl group
Applications De Recherche Scientifique
1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
Target of Action
Bicyclo[2.1.1]hexanes are a class of compounds that have been incorporated in newly developed bio-active compounds . The specific targets of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets. Bicyclo[2.1.1]hexanes in general are known for their unique structural properties, which allow them to interact with biological targets in a specific manner .
Biochemical Pathways
The biochemical pathways affected by “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets and mode of action. Bicyclo[2.1.1]hexanes can be involved in a variety of biochemical pathways due to their versatile structure .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific chemical structure. Factors such as solubility, stability, and molecular size all play a role in determining these properties .
Result of Action
The molecular and cellular effects of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets and mode of action. Bicyclo[2.1.1]hexanes can have a variety of effects due to their ability to interact with different biological targets .
Action Environment
The action, efficacy, and stability of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to form the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires specialized equipment .
Industrial Production Methods: Industrial production of this compound may involve scalable and robust synthetic routes. One such method includes the use of photochemical reactions that can be scaled up to produce significant quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclic compounds, while oxidation and reduction can introduce or modify functional groups on the bicyclic framework .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the bromomethyl group.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring system.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a different arrangement of carbon atoms.
Propriétés
IUPAC Name |
1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOOINOBXMHTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-03-5 |
Source


|
| Record name | 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542309.png)


![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)



![N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2542324.png)
methanone](/img/structure/B2542325.png)
![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)



